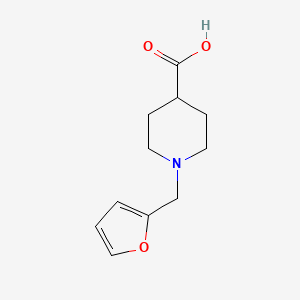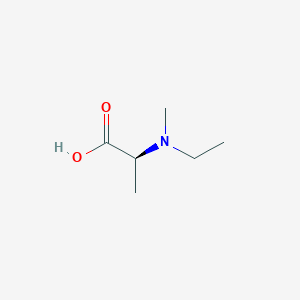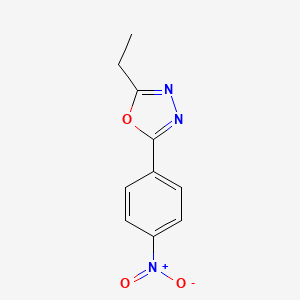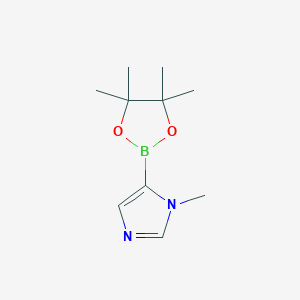
环丁基三氟化硼钾
描述
Potassium cyclobutyltrifluoroboranuide is a useful research compound. Its molecular formula is C4H7BF3K and its molecular weight is 162.01 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium cyclobutyltrifluoroboranuide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium cyclobutyltrifluoroboranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium cyclobutyltrifluoroboranuide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
交叉偶联反应
环丁基三氟化硼钾在铃木-宫浦交叉偶联反应中起着至关重要的作用。已经发现它对与芳基氯偶联有效,从而产生各种取代的芳基环丙烷和环丁烷。该应用对于合成复杂有机化合物具有重要意义,这些化合物在包括药物和材料科学在内的各个领域具有潜在用途 (Molander & Gormisky,2008)。
自由基环化
环丁基三氟化硼钾也用于自由基环化。这些环化发生在水中,对空气开放,且可扩展,使用催化硝酸银和化学计量的过硫酸钾。该应用有助于生成多环支架,这对于开发新的化学实体非常有用 (Lockner、Dixon、Risgaard 和 Baran,2011)。
农业研究
在农业中,研究强调了土壤和植物营养中钾的必要性。环丁基三氟化硼钾在关注土壤中钾的有效性和其在植物胁迫情况(包括疾病、害虫、霜冻和盐度)中的作用的研究中可能具有相关性 (Römheld & Kirkby,2010)。
电池用碳电极
该材料在钾离子电池碳电极的开发中具有应用。它有助于探索用于储能解决方案的新材料,这是可再生能源技术中一个日益受到关注的领域 (Jian、Luo 和 Ji,2015)。
安全和危害
The safety data sheet for potassium compounds indicates that they may intensify fire; they are harmful if swallowed and can cause severe skin burns and eye damage . They may cause respiratory irritation and are suspected of damaging the unborn child . They may also cause damage to organs through prolonged or repeated exposure .
未来方向
The future directions of research into potassium compounds are vast. For instance, rechargeable potassium-ion batteries (PIBs) have great potential in the application of electrochemical energy storage devices due to the low cost, the abundant resources and the low standard reduction potential of potassium . Another study suggests that the oxidative conversion of lignin is of great interest because it enables the formation of highly functionalized, valuable compounds .
作用机制
Target of Action
Potassium cyclobutyltrifluoroboranuide is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound reacts with chlorine to form a chlorinated derivative . The specifics of this interaction and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that the compound is a derivative of carboxylic acid with acridinium substituents and a hydrocarbon group . The downstream effects of these interactions on biochemical pathways require further investigation.
Result of Action
The compound’s reaction with chlorine to form a chlorinated derivative is known , but the specific molecular and cellular effects of this reaction are subjects of ongoing research.
生化分析
Biochemical Properties
Potassium cyclobutyltrifluoroboranuide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with potassium channels, affecting their regulation and function . These interactions are crucial for maintaining cellular homeostasis and proper functioning of biochemical pathways.
Cellular Effects
Potassium cyclobutyltrifluoroboranuide has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of potassium channels in various cell types, leading to changes in cellular excitability and signaling . Additionally, it can impact gene expression by altering the transcriptional activity of specific genes involved in potassium homeostasis and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Potassium cyclobutyltrifluoroboranuide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on potassium channels, modulating their activity and function . This binding can lead to either inhibition or activation of the channels, depending on the context and cellular environment. Furthermore, Potassium cyclobutyltrifluoroboranuide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium cyclobutyltrifluoroboranuide can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Potassium cyclobutyltrifluoroboranuide remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to Potassium cyclobutyltrifluoroboranuide can lead to sustained changes in cellular function, including alterations in potassium channel activity and gene expression.
Dosage Effects in Animal Models
The effects of Potassium cyclobutyltrifluoroboranuide vary with different dosages in animal models. At lower doses, it can enhance potassium channel activity and improve cellular function. At higher doses, it may cause toxic or adverse effects, such as hyperkalemia and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity.
Metabolic Pathways
Potassium cyclobutyltrifluoroboranuide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in potassium homeostasis and cellular metabolism . These interactions are essential for maintaining proper cellular function and metabolic balance.
Transport and Distribution
The transport and distribution of Potassium cyclobutyltrifluoroboranuide within cells and tissues are mediated by specific transporters and binding proteins. It is transported across cellular membranes through potassium channels and other ion transporters, ensuring its proper localization and accumulation within cells . This distribution is crucial for its biochemical and cellular effects.
Subcellular Localization
Potassium cyclobutyltrifluoroboranuide exhibits specific subcellular localization, which influences its activity and function. It is often localized to specific compartments or organelles, such as the plasma membrane and endoplasmic reticulum, where it interacts with potassium channels and other biomolecules . Targeting signals and post-translational modifications play a role in directing Potassium cyclobutyltrifluoroboranuide to these specific subcellular locations, ensuring its proper function and regulation.
属性
IUPAC Name |
potassium;cyclobutyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c6-5(7,8)4-2-1-3-4;/h4H,1-3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJPWKFEMYYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648713 | |
| Record name | Potassium cyclobutyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065010-88-9 | |
| Record name | Borate(1-), cyclobutyltrifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065010-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium cyclobutyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium cyclobutyltrifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)
![3-Pyrrolidinol, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1326442.png)







![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)
![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

